![molecular formula C19H20O B14591623 Anthracene, 2-[(1,1-dimethylethoxy)methyl]- CAS No. 61603-50-7](/img/structure/B14591623.png)
Anthracene, 2-[(1,1-dimethylethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is a derivative of anthracene, a solid polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2-[(1,1-dimethylethoxy)methyl]- typically involves the alkylation of anthracene with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in dye production, organic semiconductors, and photochemical research .
Wissenschaftliche Forschungsanwendungen
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, organic semiconductors, and photochemical materials.
Wirkmechanismus
The mechanism by which Anthracene, 2-[(1,1-dimethylethoxy)methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, it can interact with proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: The parent compound, consisting of three fused benzene rings.
Phenanthrene: Another PAH with a similar structure but different ring fusion pattern.
Naphthalene: A simpler PAH with two fused benzene rings.
Uniqueness
Anthracene, 2-[(1,1-dimethylethoxy)methyl]- is unique due to its tert-butyl group, which imparts distinct chemical properties and reactivity. This modification enhances its solubility and stability, making it more suitable for specific applications compared to its parent compound .
Eigenschaften
CAS-Nummer |
61603-50-7 |
|---|---|
Molekularformel |
C19H20O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxymethyl]anthracene |
InChI |
InChI=1S/C19H20O/c1-19(2,3)20-13-14-8-9-17-11-15-6-4-5-7-16(15)12-18(17)10-14/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
LXMOAHVSOLPPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
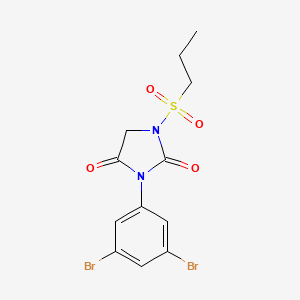
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
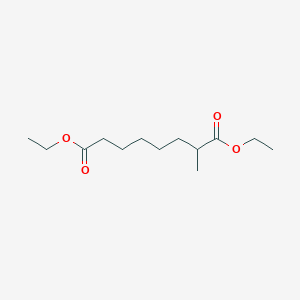
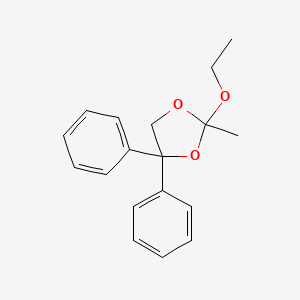
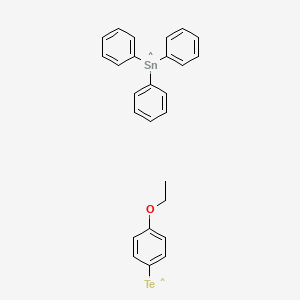
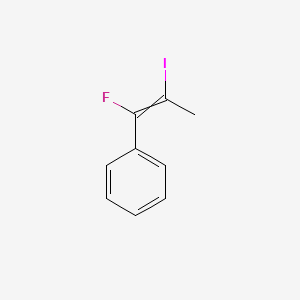
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
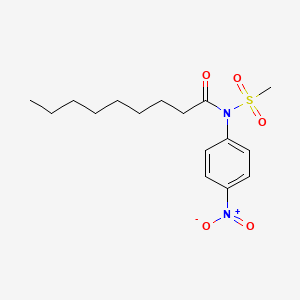
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
